

Application Notes: Parthenolide Administration in Murine Cancer Models

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Compound of Interest		
Compound Name:	Parthenolide	
Cat. No.:	B1678480	Get Quote

Introduction

Parthenolide (PTL), a sesquiterpene lactone derived from the medicinal plant Tanacetum parthenium (feverfew), has garnered significant attention for its potent anti-inflammatory and anticancer properties.[1][2][3] Its primary anticancer activities are attributed to the inhibition of key pro-survival signaling pathways, induction of apoptosis, and the targeting of cancer stem cells.[1][4][5] Due to its chemical structure, which includes an α -methylene- γ -lactone ring and an epoxide group, **parthenolide** can interact with and modulate multiple cellular targets.[1][2]

However, the clinical application of **parthenolide** is hampered by its poor water solubility and low bioavailability.[6] To overcome these limitations, more soluble analogs have been synthesized, with dimethylamino-**parthenolide** (DMAPT) being a notable example that demonstrates improved oral bioavailability and has been evaluated in preclinical and clinical settings.[1][7][8] These compounds are frequently studied in murine cancer models, both as single agents and in combination with conventional chemotherapeutics, to enhance treatment efficacy.[4][9]

These notes provide an overview of the key mechanisms of **parthenolide**, a summary of its application in various murine cancer models, and detailed protocols for its preparation and administration.

Key Mechanisms of Action & Signaling Pathways



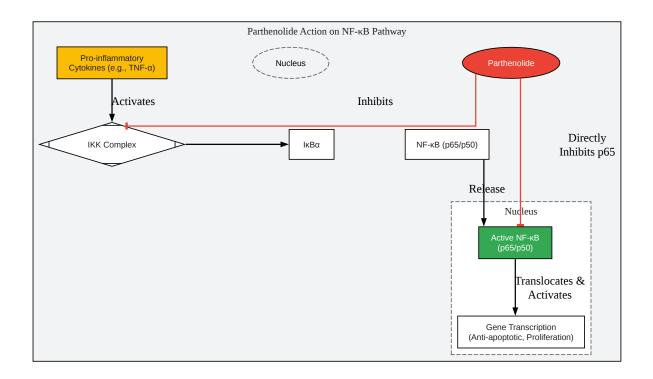




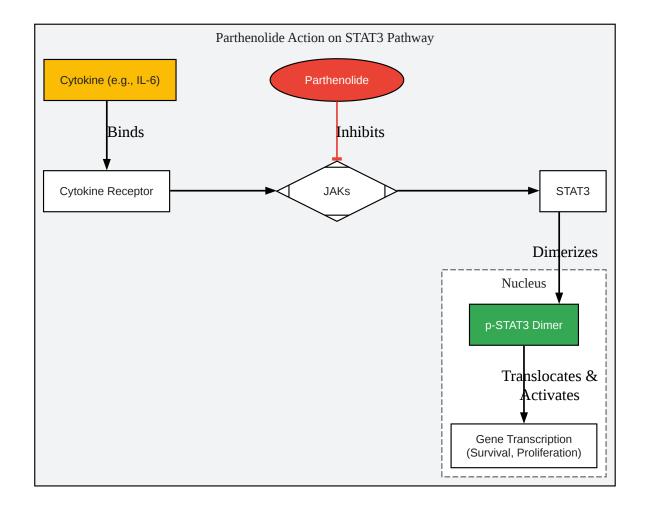
Parthenolide exerts its anticancer effects by modulating several critical signaling pathways. The primary mechanisms include the inhibition of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), as well as the induction of apoptosis through the generation of Reactive Oxygen Species (ROS).

1. Inhibition of NF-κB Signaling NF-κB is a transcription factor that is constitutively active in many cancers, promoting cell survival, proliferation, and resistance to therapy.[1] **Parthenolide** inhibits the NF-κB pathway, primarily by targeting the IκB kinase (IKK) complex or by directly alkylating the p65 subunit of NF-κB, which prevents its nuclear translocation and transcriptional activity.[1][4][10] This inhibition sensitizes cancer cells to apoptosis.[9]

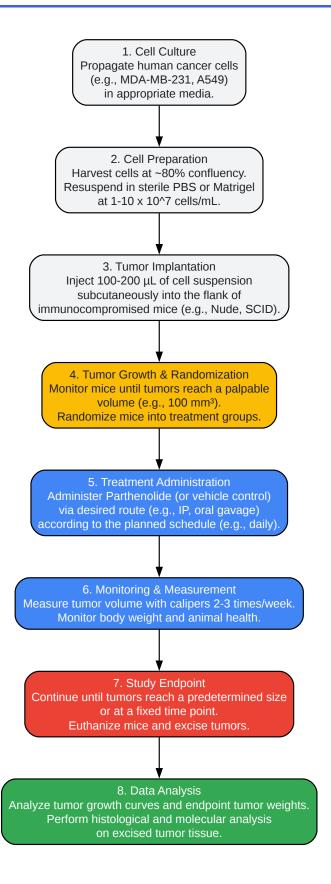












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